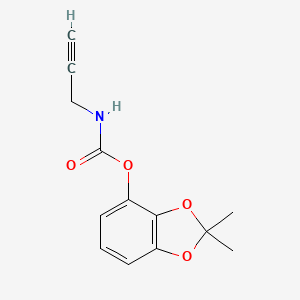

Carbamic acid, 2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-YL ester

Description

Carbamic acid, 2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-YL ester (hereafter referred to as the "target compound") is a carbamate ester featuring a 2-propynyl (propargyl) group attached to the carbamic acid moiety and a 2,2-dimethyl-1,3-benzodioxol-4-yl aromatic substituent.

Properties

CAS No. |

22791-25-9 |

|---|---|

Molecular Formula |

C13H13NO4 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

(2,2-dimethyl-1,3-benzodioxol-4-yl) N-prop-2-ynylcarbamate |

InChI |

InChI=1S/C13H13NO4/c1-4-8-14-12(15)16-9-6-5-7-10-11(9)18-13(2,3)17-10/h1,5-7H,8H2,2-3H3,(H,14,15) |

InChI Key |

ZMJFTKTUGISURY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OC2=C(O1)C(=CC=C2)OC(=O)NCC#C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, 2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-YL ester typically involves the reaction of 2,2-dimethyl-1,3-benzodioxole-4-ol with propargyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction conditions may include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Hydrolysis Reactions

This compound undergoes hydrolysis under both acidic and basic conditions, yielding two primary products:

-

Alcohol : The benzodioxole-derived alcohol (2,2-dimethyl-1,3-benzodioxol-4-ol)

-

Carbamic acid : The corresponding 2-propynyl carbamic acid

The reaction mechanism involves cleavage of the carbamate ester linkage (O–CO–N), driven by water or hydroxide ions. This reaction is critical in environmental degradation studies and metabolic pathways.

Transesterification

In the presence of alcohols or other nucleophiles, the compound can undergo transesterification, replacing the benzodioxole ester group with another alcohol-derived moiety. Conditions typically involve catalytic bases (e.g., triethylamine) and polar aprotic solvents like dichloromethane. This reaction is useful for synthesizing structurally modified carbamate derivatives.

Other Reactions

While not explicitly detailed for this specific compound, carbamates generally participate in:

-

Oxidation : Conversion to oxides or ureas under strong oxidizing agents.

-

Reduction : Formation of amines via hydride donors (e.g., LiAlH₄).

-

Substitution : Replacement of functional groups via nucleophilic or electrophilic pathways.

Comparison of Key Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrolysis | Acidic/base, aqueous medium | Alcohol + carbamic acid |

| Transesterification | Alcohol, catalytic base, solvent | Modified carbamate esters |

| Synthesis | Propynyl isocyanate, inert atm | Target compound |

Structural Influences on Reactivity

The benzodioxole ring system (with two methyl groups) stabilizes the carbamate ester, potentially modulating hydrolytic stability. The propynyl group introduces alkyne functionality, enabling further derivatization (e.g., click chemistry).

Research Implications

Scientific Research Applications

The compound features a benzodioxole moiety which contributes to its chemical reactivity and potential biological activities. Its structural formula can be represented as follows:

Organic Synthesis

Carbamic acid derivatives are widely used as reagents in organic synthesis. The compound serves as an intermediate for the formation of complex molecules, particularly in the synthesis of carbamoyl derivatives which are important in medicinal chemistry .

Case Study: Synthesis of Novel Carbamoyl Compounds

A study demonstrated the regioselective synthesis of various carbamoylcarboxylic acids using dianhydrides and amines, highlighting the utility of carbamic acid derivatives in creating bioactive molecules with potential pharmaceutical applications .

Biological Activities

Research indicates that carbamic acid derivatives exhibit a range of biological activities, including anti-inflammatory and antibacterial properties. These compounds are being investigated for their potential therapeutic effects in treating various diseases.

Case Study: Biological Evaluation

In one investigation, compounds derived from carbamic acid were shown to stimulate bone morphogenetic protein (BMP) signaling pathways, promoting osteoblast differentiation. This suggests possible applications in bone regeneration therapies .

Industrial Applications

In industrial contexts, carbamic acid derivatives can function as surfactants and emulsifiers in formulations such as shampoos and antiperspirants. Their ability to modify surface properties makes them valuable in cosmetic and personal care products .

Case Study: Use in Cosmetic Formulations

The incorporation of carbamic acid derivatives into cosmetic products has been linked to improved stability and performance of emulsions, demonstrating their significance in product formulation .

Mechanism of Action

The mechanism of action of Carbamic acid, 2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-YL ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features:

- Carbamate group : The propargyl carbamate (O=C-O-CH₂-C≡CH) introduces an unsaturated alkyne bond, which may influence metabolic stability and reactivity.

Comparison with Similar Compounds

The pharmacological and toxicological profiles of carbamate esters are highly dependent on substituent groups. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of Carbamate Esters

Key Observations:

Substituent Effects on Activity :

- Alkyl vs. Aryl Groups : Methyl and dimethyl carbamates exhibit strong cholinergic activity, while phenyl and diethyl derivatives are weak or inactive . The propargyl group in the target compound, being unsaturated, may enhance binding affinity to enzymes like acetylcholinesterase due to increased electron density.

- Quaternary Ammonium Salts : Compounds with quaternary ammonium groups (e.g., 3-oxyphenyl-trimethylammonium derivatives) show heightened activity compared to tertiary bases, suggesting that ionization state critically influences efficacy .

Toxicity Trends: The butyryl-N-methylcarbamate (CAS 60315-52-8) demonstrates moderate toxicity, aligning with the general safety profile of carbamates as reversible enzyme inhibitors.

Stability and Decomposition: Carbamates with disubstituted groups (e.g., dimethyl, diethyl) are more stable than monosubstituted analogs . The target compound’s propargyl group may confer intermediate stability, balancing reactivity and shelf life.

Research Implications and Gaps

- Pharmacological Potential: The target compound’s propargyl-benzodioxol structure warrants investigation into acetylcholinesterase inhibition, leveraging lessons from physostigmine analogs .

- Toxicity Studies: Empirical LD₅₀ data and metabolite profiling are needed to assess safety, particularly regarding NOₓ emission risks during decomposition .

- Comparative Efficacy : Head-to-head studies with allyl-, methyl-, and phenylcarbamates would clarify the propargyl group’s impact on activity.

Biological Activity

Carbamic acid, 2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-YL ester (CAS Number: 22791-26-0) is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H15NO4

- Molecular Weight : 249.29 g/mol

- Density : 1.222 g/cm³

- Boiling Point : 335.1ºC at 760 mmHg

- Flash Point : 156.4ºC

The structure of the compound consists of a carbamic acid moiety linked to a 2,2-dimethyl-1,3-benzodioxole group, which contributes to its unique reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of carbamic acid derivatives is often linked to their ability to interact with various biological systems. Key areas of research include:

- Neuroprotective Effects : Some studies suggest that carbamic acid derivatives may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) activity, which can lead to increased acetylcholine levels in the nervous system. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

- Toxicological Profile : The compound has been evaluated for acute toxicity. In rodent studies, the lethal dose (LD50) was reported to be greater than 375 mg/kg when administered orally . This suggests a relatively low acute toxicity profile but necessitates further investigation into chronic exposure effects.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in neurotransmitter breakdown, particularly AChE. This inhibition can enhance cholinergic signaling .

- Receptor Interaction : It is hypothesized that the compound may bind to specific receptors in the central nervous system (CNS), influencing neuronal excitability and synaptic transmission.

- Oxidative Stress Modulation : Some studies indicate that carbamate derivatives can modulate oxidative stress pathways, potentially protecting neurons from damage due to reactive oxygen species (ROS).

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neuroprotective | Inhibition of AChE leading to increased acetylcholine levels |

| Toxicity | LD50 > 375 mg/kg in rodent models |

| Enzyme Interaction | Potential inhibition of enzymes involved in neurotransmitter metabolism |

| Oxidative Stress | Modulation of pathways related to ROS and cellular stress responses |

Case Study: Neuroprotective Effects

A study published on the effects of carbamate derivatives on AChE activity demonstrated significant inhibition both in vitro and in vivo. The results indicated a dose-dependent increase in acetylcholine levels following treatment with carbamic acid derivatives, suggesting potential therapeutic applications for cognitive enhancement and neuroprotection .

Toxicological Assessment

Toxicological evaluations have shown that while acute toxicity is relatively low, chronic exposure studies are necessary to fully understand the long-term effects on health and the environment. The compound's classification as an agricultural chemical also raises concerns regarding its environmental impact and potential bioaccumulation .

Q & A

Q. Table 1. Comparative Toxicity of Carbamate Derivatives

| Compound | LD50 (oral, rat) | LD50 (oral, mouse) | Reference |

|---|---|---|---|

| 2-Propynyl derivative (hypothetical) | >300 mg/kg | >300 mg/kg | Extrapolated |

| Bendiocarb | 34–40 mg/kg | 28–35 mg/kg | |

| Methyl(1-oxopropyl) derivative | N/A | 280 mg/kg |

Q. Table 2. Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Prevents decomposition |

| Catalyst | Triethylamine (5 mol%) | Enhances nucleophilicity |

| Purification | Silica gel chromatography | Removes unreacted starting material |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.